Carboxylesterase 2 (CE2) Isoform Selectivity: CAS 6397-22-4 vs. 4-Benzoyl Analog
In a side-by-side human liver microsome assay, CAS 6397-22-4 demonstrated a 4-fold lower IC50 for carboxylesterase 2 (CE2) compared to carboxylesterase 1 (CE1), while the unsubstituted 4-benzoyl analog showed only 1.5-fold selectivity, indicating that the 4-nitro group enhances CE2 binding affinity selectivity [1]. This selectivity profile is quantitatively defined: the target compound's CE2 IC50 is 5.61 μM, whereas CE1 IC50 is 22.4 μM (calculated ratio = 4.0). In contrast, the 4-benzoyl analog displays CE2 IC50 of 12.3 μM and CE1 IC50 of 18.5 μM (ratio = 1.5) [2]. The 4-nitro substituent's electron-withdrawing effect likely contributes to a more favorable interaction with the CE2 active site, as supported by molecular docking studies [1].
| Evidence Dimension | Carboxylesterase 2 (CE2) vs. Carboxylesterase 1 (CE1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CE2 IC50 = 5.61 μM; CE1 IC50 = 22.4 μM |
| Comparator Or Baseline | 4-benzoyl-3,4-dihydro-2H-1,4-benzothiazine: CE2 IC50 = 12.3 μM; CE1 IC50 = 18.5 μM |
| Quantified Difference | Target compound CE2/CE1 selectivity ratio = 4.0 vs. comparator ratio = 1.5 |
| Conditions | Human liver microsomes, fluorescein diacetate substrate (CE2) and 2-(2-benzoyl-3-methoxyphenyl)benzothiazole substrate (CE1), preincubation 10 min, 37°C |
Why This Matters
Superior CE2 isoform selectivity can reduce off-target effects on CE1-mediated metabolism of ester prodrugs, making CAS 6397-22-4 a preferred scaffold for developing selective CE2 inhibitors or chemical probes for studying carboxylesterase biology.
- [1] Wang, J., Williams, E. T., Bourgea, J., Wong, Y. N., & Patten, C. J. (2011). Characterization of a novel class of selective inhibitors of human carboxylesterase 2. Drug Metabolism and Disposition, 39(8), 1388–1395. View Source
- [2] BindingDB. (2023). Human Carboxylesterase 2 (CE2) Inhibition Assay (BDBM50058817). Retrieved from BindingDB. View Source
